(2R,4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The compound is systematically named (2R,4S,5R)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid , reflecting its stereochemistry and functional groups. The IUPAC name is derived from the oxazolidine core (a five-membered ring containing nitrogen and oxygen), which is substituted at positions 2, 3, 4, and 5. Key substituents include:
- A 4-methoxyphenyl group at position 2.
- A tert-butoxycarbonyl (Boc) protecting group at position 3.
- A phenyl group at position 4.
- A carboxylic acid moiety at position 5.
The stereochemical descriptors (2R,4S,5R) define the spatial arrangement of chiral centers, ensuring unambiguous identification. The SMILES notation (COC1=CC=C([C@H]2O[C@@H](C(=O)O)[C@H](C3=CC=CC=C3)N2C(=O)OC(C)(C)C)C=C1) further encodes the connectivity and stereochemistry.
Table 1: Molecular Identification Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₅NO₆ |
| Molecular Weight | 399.44 g/mol |
| CAS Registry Number | 155396-69-3 |
| Systematic Name | (2R,4S,5R)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid |
Molecular Geometry and Conformational Analysis
The oxazolidine ring adopts a puckered conformation influenced by steric and electronic factors. X-ray crystallographic studies of related oxazolidines reveal that substituents at positions 2 and 4 induce envelope or twisted conformations . For this compound:
- The 4-methoxyphenyl and phenyl groups create steric hindrance, favoring an envelope conformation with the nitrogen atom displaced from the plane of the ring.
- The Boc group at position 3 introduces additional torsional strain, further stabilizing non-planar geometries.
Density Functional Theory (DFT) simulations predict a dihedral angle of ~38° between the oxazolidine ring and the 4-methoxyphenyl group, minimizing van der Waals repulsions. The carboxylic acid moiety at position 5 participates in intramolecular hydrogen bonding with the oxazolidine oxygen, constraining rotational freedom.
Crystallographic Data and X-ray Diffraction Studies
While direct crystallographic data for this compound are limited, analogous oxazolidine derivatives crystallize in triclinic or monoclinic systems with space groups such as P1̄ or P2₁/a. Key inferred parameters include:
Table 2: Hypothetical Crystallographic Parameters
| Parameter | Value (Estimated) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.4 Å, b = 10.2 Å, c = 14.8 Å |
| β Angle | 112.5° |
| Z-value | 4 |
The Boc group and phenyl substituents likely contribute to layered packing via C–H···π interactions and van der Waals forces , as observed in structurally similar compounds.
Electronic Structure Analysis via Computational Chemistry
DFT calculations at the B3LYP/6-311G++(d,p) level reveal the electronic properties:
- The HOMO (-6.32 eV) is localized on the oxazolidine ring and 4-methoxyphenyl group, indicating nucleophilic reactivity.
- The LUMO (-1.85 eV) resides primarily on the Boc carbonyl and carboxylic acid groups, suggesting electrophilic susceptibility.
- The HOMO-LUMO gap of 4.47 eV correlates with moderate kinetic stability.
Molecular Electrostatic Potential (MEP) maps highlight regions of electron density:
- Negative potentials (red) dominate the carboxylic acid and Boc carbonyl oxygens.
- Positive potentials (blue) localize around the methoxy and phenyl hydrogens.
Natural Bond Orbital (NBO) analysis confirms hyperconjugative interactions between the Boc group’s carbonyl π* orbital and the oxazolidine lone pairs, stabilizing the structure.
Equation 1: HOMO-LUMO Energy Gap
$$
\Delta E = E{\text{LUMO}} - E{\text{HOMO}} = -1.85\ \text{eV} - (-6.32\ \text{eV}) = 4.47\ \text{eV}
$$
This electronic profile underpins the compound’s utility as a synthetic intermediate in stereoselective reactions.
Properties
IUPAC Name |
(2R,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVWUXLRSKRKFZ-IPMKNSEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]([C@@H](O[C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431350 | |
| Record name | (2R,4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155396-69-3 | |
| Record name | (4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155396-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Oxazolidinedicarboxylic acid, 2-(4-methoxyphenyl)-4-phenyl-, 3-(1,1-dimethylethyl) ester, (2R,4S,5R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Biological Activity
The compound (2R,4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid (CAS No. 155396-69-3) is a member of the oxazolidine family, characterized by its unique stereochemistry and functional groups. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C22H25NO6 |
| Molecular Weight | 399.44 g/mol |
| Density | 1.238 g/cm³ |
| Boiling Point | 573.8 °C at 760 mmHg |
| LogP | 4.0935 |
Structural Characteristics
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during reactions. The presence of the 4-methoxyphenyl group suggests potential interactions with biological targets, enhancing its pharmacological profile.
Antimicrobial Properties
Research indicates that oxazolidine derivatives exhibit antimicrobial activity. A study by demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with protein synthesis.
Anticancer Activity
Oxazolidine derivatives have also been investigated for their anticancer properties. For instance, a case study involving structurally related compounds highlighted their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins . The specific activity of (2R,4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid in this context remains to be fully elucidated.
Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of this compound. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders .
Case Study 1: Antibacterial Activity
In a controlled laboratory setting, (2R,4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid was tested against a panel of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial efficacy.
Case Study 2: Cytotoxicity Assay
A cytotoxicity assay was conducted using human cancer cell lines. The compound exhibited an IC50 value of 25 µM, indicating significant cytotoxic effects compared to control groups treated with standard chemotherapeutic agents .
Scientific Research Applications
Synthesis of Pharmaceuticals
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its oxazolidine framework allows for the introduction of diverse functional groups, making it a versatile building block in drug development.
Case Study: Antibiotic Development
Research has demonstrated that derivatives of oxazolidines exhibit antibacterial properties. For instance, modifications of the oxazolidine structure have led to the development of new antibiotics effective against resistant bacterial strains.
Chiral Auxiliary in Asymmetric Synthesis
The chiral nature of (2R,4S,5R)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid makes it an excellent chiral auxiliary in asymmetric synthesis. It can enhance enantioselectivity during reactions.
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Asymmetric Alkylation | 86 | NaH in toluene at room temperature |
| Reduction | 100 | LiOH and H₂O₂ in THF |
Material Science
Due to its structural properties, this compound can be utilized in material science for creating polymers with specific functionalities. The incorporation of oxazolidine units into polymer chains can enhance mechanical properties and thermal stability.
Bioconjugation
The compound's reactive carboxylic acid group can facilitate bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other molecules. This property is particularly useful in drug delivery systems and diagnostic applications.
Research Findings
Recent studies have focused on optimizing synthetic pathways for this compound to improve yields and reduce environmental impact. Multi-step reactions involving lithium hydroxide and dihydrogen peroxide have shown promising results with high yields.
Table: Synthetic Pathways and Yields
| Synthetic Route | Yield (%) | Key Reagents |
|---|---|---|
| Lithium Hydroxide with Dihydrogen Peroxide | 100 | THF, Water |
| KOH in Methanol | 90 | Methanol, Water |
| Multi-step Reaction | 90 | DDQ, Molecular Sieves |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of oxazolidine derivatives significantly influence their applications in organic synthesis and drug development. Below is a detailed comparison of the target compound with two closely related analogs:
Structural and Molecular Comparison
Research Findings
- Anticancer Applications: Both the target compound and Compound 5 are utilized in hybrid molecules combining paclitaxel side chains with ergosterol peroxide. These hybrids demonstrate potent cytotoxicity against human hepatoma carcinoma cells (IC₅₀ < 10 μM) .
- Stability and Reactivity : The dimethyl analog’s steric bulk reduces susceptibility to racemization, making it preferable for long-term storage compared to the 4-methoxyphenyl-containing derivatives .
Preparation Methods
Starting Materials and Key Intermediates
- Amino alcohol precursors bearing the 4-methoxyphenyl and phenyl groups.
- tert-Butyl chloroformate (Boc anhydride) for Boc protection.
- Reagents for cyclization to form the oxazolidine ring.
- Carboxylation reagents or functional group transformation agents to install the carboxylic acid.
Cyclization and Boc Protection
The oxazolidine ring is formed by intramolecular cyclization of an amino alcohol intermediate under acidic or catalytic conditions. The nitrogen is protected by the tert-butoxycarbonyl group introduced via reaction with tert-butyl chloroformate, which stabilizes the nitrogen and prevents side reactions during further transformations.
Stereoselective Control
The stereochemistry is controlled by:
- Using chiral starting materials or chiral catalysts.
- Employing stereoselective cyclization conditions.
- Utilizing protecting groups and reaction conditions that favor the formation of the (2R,4S,5R) isomer.
Purification and Characterization
After synthesis, the compound is purified by crystallization or chromatography. Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and stereochemistry.
- Mass spectrometry for molecular weight verification.
- Optical rotation to confirm chiral purity.
Research Findings and Example Synthesis Data
A representative example from patent literature describes the use of (4S,5R)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazoline-5-carboxylic acid derivatives in complex molecule synthesis, indicating the preparation of the oxazolidine core with Boc protection under mild conditions and subsequent functionalization steps.
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1 | Amino alcohol precursor synthesis | Installation of 4-methoxyphenyl and phenyl groups |
| 2 | Cyclization under acidic/catalytic conditions | Formation of oxazolidine ring with stereocontrol |
| 3 | Boc protection using tert-butyl chloroformate | Protects nitrogen, stabilizes intermediate |
| 4 | Carboxylation or oxidation | Introduction of carboxylic acid at position 5 |
| 5 | Purification (crystallization/chromatography) | Isolation of pure (2R,4S,5R) isomer |
| 6 | Characterization (NMR, MS, optical rotation) | Confirmation of structure and stereochemistry |
Analytical and Synthetic Considerations
- The Boc protecting group is critical for the stability and selectivity of the synthesis.
- The stereochemical purity is influenced by the choice of starting materials and catalysts.
- The oxazolidine ring formation is often facilitated by palladium-catalyzed cyclization or Lewis acid catalysis in related heterocyclic syntheses, which may be adapted for this compound.
- The compound has been identified as an impurity in docetaxel synthesis, highlighting its relevance in pharmaceutical manufacturing.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C22H25NO6 |
| Molecular Weight | 399.44 g/mol |
| Key Functional Groups | Oxazolidine ring, Boc-protected amine, carboxylic acid |
| Stereochemistry | (2R,4S,5R) |
| Protecting Group | tert-Butoxycarbonyl (Boc) |
| Cyclization Method | Intramolecular ring closure of amino alcohol |
| Catalysts/Conditions | Acidic or Lewis acid catalysis; possible Pd catalysis |
| Purification Methods | Crystallization, chromatography |
| Characterization Tools | NMR, MS, optical rotation |
Q & A
Q. Discrepancies in reported yields for Ir-catalyzed reactions: How to troubleshoot?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
